molecular formula C13H13NO2 B1343745 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole CAS No. 328244-35-5

5-(4-fluoro-3-nitrophenyl)-2H-tetrazole

Cat. No.: B1343745
CAS No.: 328244-35-5
M. Wt: 215.25 g/mol
InChI Key: ALTSPZPVYXVOSW-UHFFFAOYSA-N
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Description

5-(4-fluoro-3-nitrophenyl)-2H-tetrazole is a chemical compound that features a tetrazole ring substituted with a 4-fluoro-3-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole typically involves the reaction of 4-fluoro-3-nitroaniline with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which subsequently undergoes cyclization to form the tetrazole ring. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially incorporating continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-fluoro-3-nitrophenyl)-2H-tetrazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Cycloaddition: The tetrazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

    Substitution: Nucleophiles (amines, thiols), solvents like dimethyl sulfoxide or acetonitrile, elevated temperatures.

    Cycloaddition: Various dienophiles or dipolarophiles, solvents like toluene or dichloromethane, room temperature to reflux conditions.

Major Products Formed

    Reduction: 5-(4-fluoro-3-aminophenyl)-2H-tetrazole.

    Substitution: 5-(4-substituted-3-nitrophenyl)-2H-tetrazole derivatives.

    Cycloaddition: New heterocyclic compounds with potential biological activity.

Scientific Research Applications

5-(4-fluoro-3-nitrophenyl)-2H-tetrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in materials science for the development of new polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and fluoro groups can influence its binding affinity and specificity, while the tetrazole ring can enhance its stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-3-nitrophenyl azide: Similar in structure but with an azide group instead of a tetrazole ring.

    5-(4-chloro-3-nitrophenyl)-2H-tetrazole: Similar but with a chloro group instead of a fluoro group.

    5-(4-fluoro-3-aminophenyl)-2H-tetrazole: The reduced form of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole.

Uniqueness

This compound is unique due to the combination of its fluoro and nitro substituents, which can significantly influence its reactivity and potential applications. The presence of the tetrazole ring also imparts unique properties, such as increased stability and the ability to participate in various cycloaddition reactions.

Biological Activity

5-(4-Fluoro-3-nitrophenyl)-2H-tetrazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables summarizing its effects.

This compound is characterized by the presence of a tetrazole ring, which is known for its ability to interact with various biological targets. The introduction of the 4-fluoro-3-nitrophenyl group enhances its pharmacological properties, potentially increasing its efficacy against various pathogens and cancer cells.

Antimicrobial Activity

Research indicates that compounds containing tetrazole rings, including this compound, exhibit significant antibacterial and antifungal properties. The compound has been tested against several pathogenic bacteria and fungi, showing promising results.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL
Aspergillus niger128 µg/mL

This table summarizes the MIC values for various pathogens, indicating that the compound is particularly effective against Escherichia coli .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential as an anticancer agent . Its mechanism of action involves the inhibition of cellular proliferation and induction of apoptosis in cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including HT-29 (colon cancer) and PC-3 (prostate cancer).

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Reference
HT-296.43
PC-39.83

The IC50 values indicate that the compound exhibits moderate cytotoxicity against these cancer cell lines, suggesting potential for further development as an anticancer therapeutic.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cell death in both bacteria and cancer cells.

Properties

IUPAC Name

5-(4-fluoro-3-nitrophenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN5O2/c8-5-2-1-4(3-6(5)13(14)15)7-9-11-12-10-7/h1-3H,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJQZCDGMQSNKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NNN=N2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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